molecular formula C11H18Cl2IN5O3 B12060138 (1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride CAS No. 1049737-44-1

(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride

Cat. No.: B12060138
CAS No.: 1049737-44-1
M. Wt: 466.10 g/mol
InChI Key: INMLNTBMPNIKQK-HWZUHWJPSA-N
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Description

(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentane ring, amino groups, and an iodopyrrolopyrimidine moiety. Its distinct configuration and functional groups make it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and the development of scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The amino and iodopyrrolopyrimidine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activity. Its amino and iodopyrrolopyrimidine groups may interact with biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the design of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride involves its interaction with molecular targets in biological systems. The amino and iodopyrrolopyrimidine groups may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The compound may also influence cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,3S,5R)-3-amino-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride
  • (1S,2R,3S,5R)-3-amino-5-(4-amino-5-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride

Uniqueness

The uniqueness of (1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride lies in its iodopyrrolopyrimidine moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

1049737-44-1

Molecular Formula

C11H18Cl2IN5O3

Molecular Weight

466.10 g/mol

IUPAC Name

(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride

InChI

InChI=1S/C11H14IN5O2.2ClH.H2O/c12-4-2-17(6-1-5(13)8(18)9(6)19)11-7(4)10(14)15-3-16-11;;;/h2-3,5-6,8-9,18-19H,1,13H2,(H2,14,15,16);2*1H;1H2/t5-,6+,8+,9-;;;/m0.../s1

InChI Key

INMLNTBMPNIKQK-HWZUHWJPSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=C(C3=C(N=CN=C32)N)I)O)O)N.O.Cl.Cl

Canonical SMILES

C1C(C(C(C1N2C=C(C3=C(N=CN=C32)N)I)O)O)N.O.Cl.Cl

Origin of Product

United States

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